molecular formula C9H12N2O3 B14201523 N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 923276-68-0

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B14201523
CAS No.: 923276-68-0
M. Wt: 196.20 g/mol
InChI Key: MCPDWRVOOAWOAC-UHFFFAOYSA-N
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Description

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide typically involves the reaction of a suitable oxazolidinone precursor with a prop-2-yn-1-yl reagent under controlled conditions. One common method involves the use of a base-catalyzed reaction to introduce the prop-2-yn-1-yl group into the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at ambient or elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity.

Comparison with Similar Compounds

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide can be compared with other oxazolidinone derivatives and compounds with similar structural features. Some similar compounds include:

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.

    Oxazolidinone derivatives: Various derivatives with different substituents on the oxazolidinone ring, exhibiting diverse biological activities.

Properties

CAS No.

923276-68-0

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-[(2-oxo-3-prop-2-ynyl-1,3-oxazolidin-5-yl)methyl]acetamide

InChI

InChI=1S/C9H12N2O3/c1-3-4-11-6-8(14-9(11)13)5-10-7(2)12/h1,8H,4-6H2,2H3,(H,10,12)

InChI Key

MCPDWRVOOAWOAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)CC#C

Origin of Product

United States

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